molecular formula C18H24N2O3 B13885272 Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate

Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate

Cat. No.: B13885272
M. Wt: 316.4 g/mol
InChI Key: IOPBQRTYHNYDSX-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a 4-methoxyphenylmethyl group, and a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzyl chloride with 3-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and neurodegenerative pathways. For example, it may inhibit the production of pro-inflammatory cytokines or reduce oxidative stress in neuronal cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenylmethyl group and the 2-methylpropyl group differentiates it from other similar compounds and may contribute to its unique pharmacological profile.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-5-23-18(21)16-12-20(19-17(16)10-13(2)3)11-14-6-8-15(22-4)9-7-14/h6-9,12-13H,5,10-11H2,1-4H3

InChI Key

IOPBQRTYHNYDSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1CC(C)C)CC2=CC=C(C=C2)OC

Origin of Product

United States

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